molecular formula C38H50N2O9 B1676210 Maropitant citrate CAS No. 359875-09-5

Maropitant citrate

Cat. No. B1676210
M. Wt: 678.8 g/mol
InChI Key: PGVSXRHFXJOMGW-YBZGWEFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maropitant citrate, developed by Zoetis, is a neurokinin receptor antagonist used specifically for the treatment of motion sickness and vomiting in dogs . It was approved by the FDA in 2007 for use in dogs and more recently has also been approved for use in cats .


Synthesis Analysis

The synthesis of Maropitant citrate involves a solution of (2S, 3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl) quinuclidin-3-amine and anhydrous citric acid in a mixture of acetone and water . The resultant mixture is then transferred to another reactor via an in-line filter .


Molecular Structure Analysis

The molecular formula of Maropitant citrate is C32H40N2O . The molecular weight is 468.67 .


Physical And Chemical Properties Analysis

Maropitant citrate has a molecular weight of 678.8 g/mol . It has 5 hydrogen bond donors and 10 hydrogen bond acceptors . The rotatable bond count is 13 .

Scientific Research Applications

Scientific Research Applications of Maropitant Citrate

  • Pharmacokinetics in Avian Species : Maropitant citrate has been studied in birds like Rhode Island Red chickens, providing essential pharmacokinetic data for avian species. These studies help in understanding dosing and frequency for effective use in birds (Mones et al., 2022).

  • Visceral Analgesia in Dogs and Cats : Investigations have shown that maropitant citrate could be an alternative for treating visceral pain in dogs and cats. It reduces the minimum alveolar concentration of anesthetic agents, indicating potential use in anesthetic protocols (Cassoli et al., 2021).

  • Applications in Horses : Studies have been conducted to understand the pharmacokinetics of maropitant citrate in horses after intravenous and intragastric doses. This research lays the groundwork for potential therapeutic uses of maropitant in equine medicine (Berryhill et al., 2019); (Berryhill et al., 2020).

  • Use in Rabbits : Research has also focused on the pharmacokinetics and adverse effects of maropitant citrate in New Zealand White rabbits, further broadening the scope of its veterinary applications (Ozawa et al., 2019).

  • Anti-inflammatory and Analgesic Properties : A systematic review and meta-analysis evaluated the anti-inflammatory, analgesic, and anesthesia-sparing effects of maropitant. While significant anesthesia-sparing effects were observed, its impact on pain and inflammation was not conclusively proven (Kinobe & Miyake, 2020).

  • Impact on Intestinal Motility : A study on mice indicated that maropitant could induce disorders in intestinal motility but did not show significant anti-inflammatory action in a post-operative ileus model (Mikawa et al., 2015).

  • Analgesia in Surgical Procedures : Research has explored the use of maropitant for analgesia in surgical procedures, like ovariohysterectomy in dogs, indicating its potential utility in enhancing perioperative comfort (Tramontin et al., 2020).

  • Chronic Vomiting and Inappetence in Cats with Chronic Kidney Disease : A clinical trial assessed the efficacy of maropitant in managing chronic vomiting and inappetence in cats with chronic kidney disease, demonstrating its potential for improving the quality of life in these cases (Quimby et al., 2015).

  • Transdermal Administration in Cats : A study evaluated the efficacy of transdermally administered maropitant in managing vomiting in cats, providing an alternative route of administration that may be more convenient in certain clinical situations (Boukaache et al., 2022).

Safety And Hazards

Maropitant citrate can cause serious eye irritation and may cause an allergic skin reaction . It may also cause damage to organs (cardiovascular system, liver) through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

Future Directions

Maropitant citrate has been evaluated for its effect on postoperative appetite return in cats . The results suggest that cats treated with buprenorphine for GI or UG surgeries do not have postoperative appetites return sooner when premedicated with maropitant . This indicates potential areas for future research and development .

properties

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O.C6H8O7.H2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2/t30-,31-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVSXRHFXJOMGW-YBZGWEFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957411
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maropitant citrate

CAS RN

359875-09-5
Record name Maropitant citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359875095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1- azabicyclo[2.2.2]octan-3-amine; 2-hydroxypropane-1,2,3-tricarboxylic acid; hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAROPITANT CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXN6S3999X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maropitant citrate
Reactant of Route 2
Reactant of Route 2
Maropitant citrate
Reactant of Route 3
Maropitant citrate
Reactant of Route 4
Maropitant citrate
Reactant of Route 5
Reactant of Route 5
Maropitant citrate
Reactant of Route 6
Maropitant citrate

Citations

For This Compound
746
Citations
BL Hay Kraus - Veterinary Medicine: Research and Reports, 2017 - Taylor & Francis
… Maropitant citrate oral tablets are available in 16, 24, 60 and 160 mg. The tablets are … Maropitant citrate tablets are also approved for prevention of vomiting due to motion sickness in …
Number of citations: 28 www.tandfonline.com
R McCormack, L Olley, B Glanemann, JW Swann - Scientific Reports, 2020 - nature.com
… the neurokinin-1 receptor antagonist maropitant citrate is licensed as an antiemetic drug. In … reveals probable overprescribing of omeprazole and maropitant citrate in hospitalised dogs, …
Number of citations: 11 www.nature.com
AK Claude, A Dedeaux, L Chiavaccini… - Journal of veterinary …, 2014 - Wiley Online Library
… In conclusion, based on our study in healthy dogs, maropitant citrate administered 30–45 minutes SC before hydromorphone markedly diminished the incidence of opioid-induced …
Number of citations: 34 onlinelibrary.wiley.com
BLH Kraus - Journal of the American Veterinary Medical …, 2014 - Am Vet Med Assoc
Objective —To evaluate the effectiveness of orally administered maropitant citrate in preventing vomiting after hydromorphone hydrochloride administration in dogs. Design —…
Number of citations: 22 avmajournals.avma.org
MJ Williams-Fritze, JA Carlson Scholz… - Journal of the …, 2011 - ingentaconnect.com
… In the current study, we evaluated the efficacy of maropitant citrate in the treatment of … maropitant citrate (Cerenia, Pfizer Animal Health) for the treatment of murine UD. Maropitant citrate …
Number of citations: 35 www.ingentaconnect.com
SP Lesman, JF Boucher, GS Grover… - Journal of veterinary …, 2013 - Wiley Online Library
… Based on this study with healthy dogs, dosing maropitant citrate extra label for 14 days was well tolerated and steady-state was achieved following approximately four doses of the 2 mg/…
Number of citations: 15 onlinelibrary.wiley.com
SM Ozawa, MG Hawkins… - American journal of …, 2019 - Am Vet Med Assoc
… effects of a single dose of maropitant citrate in New Zealand White rabbits (Oryctolagus cuniculus) after SC and IV administration. We hypothesized that maropitant citrate at a dose of 1 …
Number of citations: 9 avmajournals.avma.org
CT Jones, BA Fransson - Journal of the American Veterinary …, 2019 - Am Vet Med Assoc
OBJECTIVE To investigate the prophylactic effectiveness of preoperative administration of maropitant citrate and metoclopramide hydrochloride in preventing postoperative clinical …
Number of citations: 6 avmajournals.avma.org
EH Berryhill, H Knych, JM Edman… - Journal of veterinary …, 2019 - Wiley Online Library
The neurokinin‐1 ( NK ) receptor antagonist, maropitant citrate, mitigates nausea and vomiting in dogs and cats. Nausea is poorly understood and likely under‐recognized in horses. …
Number of citations: 3 onlinelibrary.wiley.com
EH Berryhill, H Knych, M Chigerwe… - Journal of veterinary …, 2020 - Wiley Online Library
The neurokinin‐1 (NK‐1) receptor antagonist, maropitant citrate, mitigates nausea and vomiting in dogs and cats. Nausea is poorly understood in horses, and clinical use of NK‐1 …
Number of citations: 1 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.